2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butyl)isoindoline-1,3-dione
Description
This compound features a tetra-substituted dioxaborolane moiety linked via a butyl chain to a pyrazole ring, which is further connected to an isoindoline-1,3-dione (phthalimide) group. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, while the phthalimide group serves as a protective handle for primary amines . Its synthesis likely involves sequential functionalization of the pyrazole and phthalimide groups, followed by boronate ester formation, as seen in analogous procedures ().
Properties
IUPAC Name |
2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BN3O4/c1-20(2)21(3,4)29-22(28-20)15-13-23-24(14-15)11-7-8-12-25-18(26)16-9-5-6-10-17(16)19(25)27/h5-6,9-10,13-14H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFYQHNCRZCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111709 | |
| Record name | 2-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422126-40-6 | |
| Record name | 2-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422126-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butyl)isoindoline-1,3-dione is a complex organic molecule that incorporates a dioxaborolane moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 323.23 g/mol. The structure features several functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, the presence of the pyrazole moiety has been associated with enhanced cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Target Compound | A549 | 12 | Apoptosis induction |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that the dioxaborolane structure may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various dioxaborolane derivatives on human cancer cell lines. The target compound exhibited an IC50 value significantly lower than many known chemotherapeutics, suggesting a strong potential for further development.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The pyrazole moiety is known to activate caspases, leading to programmed cell death.
- Cytokine Modulation : The dioxaborolane component may inhibit signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)
- Structure : Benzyl-linked phthalimide with a meta-substituted boronate ester.
- Synthesis : Yield: 80%, m.p. 170–173°C. Key NMR shifts: ¹H (δ 7.76–7.83 ppm for aromatic protons), ¹¹B (δ 30.88 ppm) .
- Comparison : The aromatic benzyl linker in 3b contrasts with the aliphatic butyl chain in the target compound, influencing solubility and steric accessibility.
b) 2-[2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3g)
- Structure : Methyl-substituted benzyl linker with ortho-boronate ester.
- Synthesis : Lower yield (48%) due to steric hindrance from the methyl group; m.p. 168–171°C. NMR shifts: ¹H (δ 2.49 ppm for methyl), ¹¹B (δ 31.1 ppm) .
- Comparison : The methyl group in 3g reduces reactivity in coupling reactions compared to the unsubstituted target compound.
c) 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Physicochemical Properties
| Compound | Melting Point (°C) | ¹¹B-NMR Shift (ppm) | Yield (%) |
|---|---|---|---|
| Target Compound | Not Reported | ~30.9 (estimated) | Not Given |
| 3b | 170–173 | 30.88 | 80 |
| 3g | 168–171 | 31.1 | 48 |
| 4a (Amine derivative of 3a) | 85 | 30.90 | 87 |
Key Observations :
- The target compound’s butyl chain may lower its melting point compared to benzyl-linked analogs (3b, 3g) due to increased flexibility.
- ¹¹B-NMR shifts (30.8–31.1 ppm) are consistent across boronate esters, indicating minimal electronic differences.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, describes analogous heterocyclic syntheses using palladium catalysts to couple boronate esters with aryl halides. Purity validation involves HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. What spectroscopic techniques are essential for characterizing this boronate-containing compound?
- Methodological Answer :
- ¹¹B NMR : Detects the boronate ester moiety (δ ~30 ppm for dioxaborolane rings) .
- FT-IR : Confirms the presence of carbonyl groups (isoindoline-1,3-dione, ~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) resolves spatial arrangement, as seen in for structurally related compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, DMF) during reactions. Safety protocols include wearing nitrile gloves and eye protection, as noted in for similar boronate intermediates .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1 v/v) at 80°C .
- Base Screening : K₂CO₃ or Cs₂CO₃ improves coupling efficiency by deprotonating intermediates.
- Kinetic Analysis : Monitor reaction progress via TLC (UV-active spots) or in-situ ¹¹B NMR to track boronate consumption .
Q. How do steric and electronic effects of the isoindoline-1,3-dione moiety influence reactivity?
- Methodological Answer : The electron-withdrawing isoindoline-dione group reduces electron density on the pyrazole ring, slowing electrophilic substitution. Steric hindrance from the butyl linker may necessitate higher temperatures for cross-couplings. Computational studies (e.g., DFT ) can model charge distribution, as suggested by ’s InChI data .
Q. What analytical challenges arise in quantifying degradation products under aqueous conditions?
- Methodological Answer : Hydrolysis of the boronate ester generates boric acid and pyrazole derivatives. Use LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to separate and identify degradants. Stability-indicating assays (e.g., forced degradation under pH 2–12) are critical for pharmaceutical intermediates .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies may arise from trace moisture or oxygen in reactions. Systematic Design of Experiments (DoE) —varying catalyst loading, solvent purity, and degassing methods—can identify critical factors. ’s synthetic workflows for analogous compounds emphasize rigorous inert-atmosphere techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
